2-Chloro-5-methylphenyl chloroformate
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Overview
Description
2-Chloro-5-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are characterized by the presence of the functional group ROC(O)Cl. These compounds are typically colorless, volatile liquids that degrade in moist air .
Preparation Methods
2-Chloro-5-methylphenyl chloroformate can be synthesized through the reaction of 2-chloro-5-methylphenol with phosgene. The reaction is typically carried out in an inert solvent such as toluene, under anhydrous conditions to prevent hydrolysis. The reaction proceeds as follows: [ \text{2-Chloro-5-methylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and safety .
Chemical Reactions Analysis
2-Chloro-5-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates. [ \text{ROC(O)Cl} + \text{H}_2\text{NR’} \rightarrow \text{ROC(O)NR’} + \text{HCl} ]
Reaction with Alcohols: Forms carbonate esters. [ \text{ROC(O)Cl} + \text{HOR’} \rightarrow \text{ROC(O)OR’} + \text{HCl} ]
Reaction with Carboxylic Acids: Forms mixed anhydrides. [ \text{ROC(O)Cl} + \text{HO}_2\text{CR’} \rightarrow \text{ROC(O)OC(O)R’} + \text{HCl} ]
These reactions are typically conducted in the presence of a base to absorb the HCl produced .
Scientific Research Applications
2-Chloro-5-methylphenyl chloroformate is used in various scientific research applications:
Organic Synthesis:
Chromatography: Acts as a derivatization agent to convert polar compounds into less polar, more volatile derivatives for gas chromatography/mass spectrometry analysis.
Pharmaceuticals: Employed in the synthesis of intermediates for drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylphenyl chloroformate involves nucleophilic attack on the carbonyl carbon, leading to the formation of various derivatives. The molecular targets include amines, alcohols, and carboxylic acids, which react to form carbamates, carbonate esters, and mixed anhydrides, respectively .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-5-methylphenyl chloroformate include:
Methyl chloroformate:
Benzyl chloroformate:
This compound is unique due to its specific reactivity and the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and the types of derivatives formed.
Properties
CAS No. |
35928-83-7 |
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Molecular Formula |
C8H6Cl2O2 |
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(2-chloro-5-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4H,1H3 |
InChI Key |
PSRWRPGAMBIDID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(=O)Cl |
Origin of Product |
United States |
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